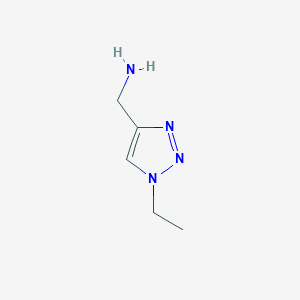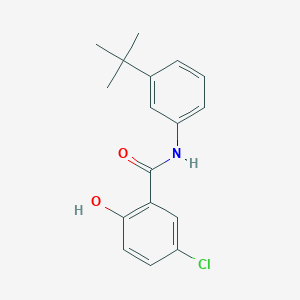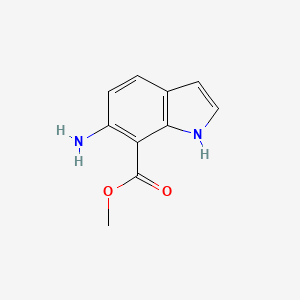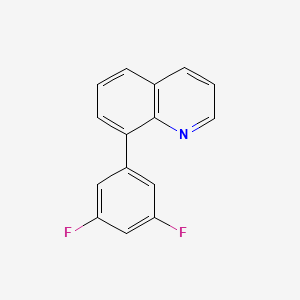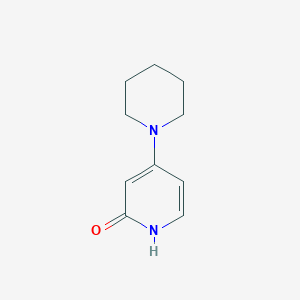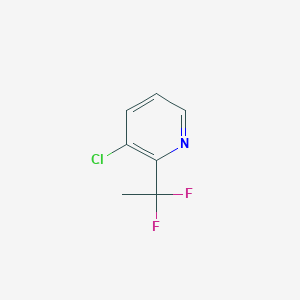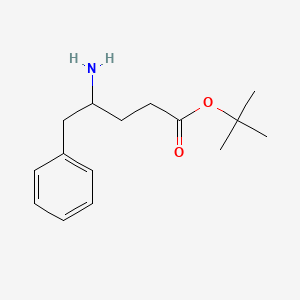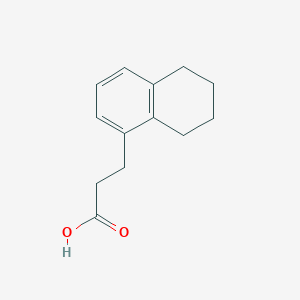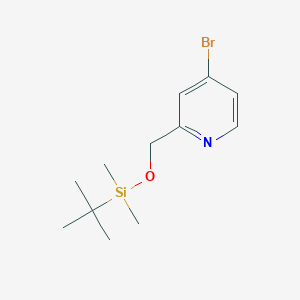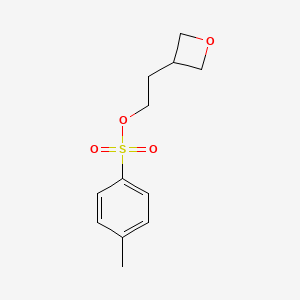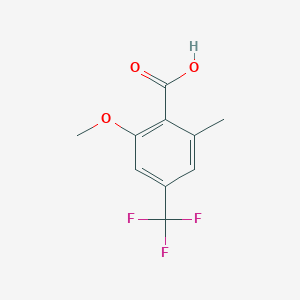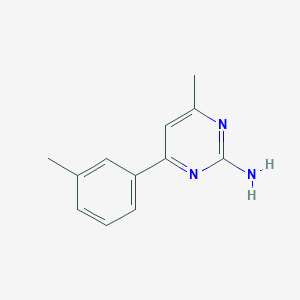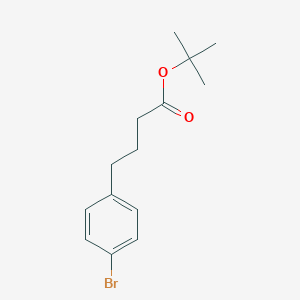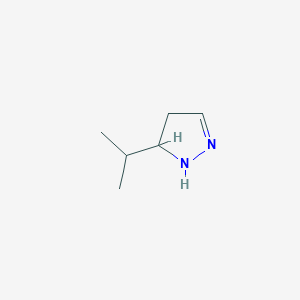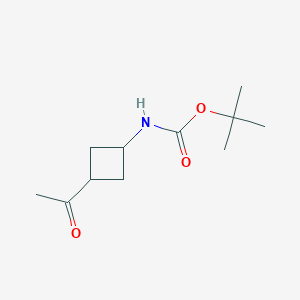
tert-butylN-(3-acetylcyclobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(3-acetylcyclobutyl)carbamate is a versatile chemical compound with various applications in scientific research. It is known for its unique structure, which includes a tert-butyl carbamate group and an acetylcyclobutyl moiety. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-acetylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetylcyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of tert-butyl N-(3-acetylcyclobutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
化学反応の分析
Types of Reactions
tert-Butyl N-(3-acetylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the tert-butyl carbamate.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-(3-acetylcyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules. It is employed in palladium-catalyzed cross-coupling reactions to create N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound is used as a biochemical reagent for studying enzyme mechanisms and protein interactions. It serves as a substrate in enzymatic assays and helps in the identification of enzyme inhibitors .
Medicine
In the medical field, tert-butyl N-(3-acetylcyclobutyl)carbamate is explored for its potential therapeutic applications. It is investigated as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. It is utilized in the formulation of coatings, adhesives, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of tert-butyl N-(3-acetylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the acetylcyclobutyl moiety.
tert-Butyl N-methylcarbamate: Another related compound with a methyl group instead of the acetylcyclobutyl group.
tert-Butyl (3-aminopropyl)carbamate: A compound with an aminopropyl group, used in similar biochemical applications.
Uniqueness
tert-Butyl N-(3-acetylcyclobutyl)carbamate is unique due to its acetylcyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
特性
IUPAC Name |
tert-butyl N-(3-acetylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(13)8-5-9(6-8)12-10(14)15-11(2,3)4/h8-9H,5-6H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJRFDNQFJRTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
